molecular formula C8H4ClF3N2S B599323 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine CAS No. 1628317-85-0

4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine

Cat. No.: B599323
CAS No.: 1628317-85-0
M. Wt: 252.639
InChI Key: DZSVALSILXNFGI-UHFFFAOYSA-N
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Description

Preparation Methods

Structural and Reactivity Considerations

4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine features a bicyclic system comprising a pyrimidine ring fused to a thiophene moiety. The electron-withdrawing trifluoroethyl group at position 6 and the chloro substituent at position 4 significantly influence its reactivity. These groups direct electrophilic and nucleophilic attacks to specific positions, necessitating precise control during synthesis .

The thieno[2,3-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions, where a prefunctionalized thiophene derivative reacts with a pyrimidine-forming reagent. Introducing the trifluoroethyl group requires either pre-installation on the thiophene precursor or late-stage functionalization through cross-coupling or alkylation .

Cyclocondensation Strategies

Thiophene-Pyrimidine Ring Fusion

A common approach involves reacting 2-aminothiophene-3-carbonitrile derivatives with chloroformamidine or its equivalents. For example, 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carbonitrile undergoes cyclization with phosphorus oxychloride (POCl₃) to form the pyrimidine ring. The chloro substituent is introduced in situ via POCl₃-mediated chlorination .

Example Protocol:

  • Substrate Preparation: 2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carbonitrile is synthesized via Gewald reaction, combining ketones (e.g., trifluoroacetone) with cyanoacetate and sulfur .

  • Cyclocondensation: The substrate reacts with POCl₃ at 80–100°C for 6–8 hours, yielding the chlorinated thienopyrimidine core .

One-Pot Multi-Component Reactions

Recent advancements utilize one-pot systems to streamline synthesis. A mixture of malononitrile, trifluoroethyl ketone, and thiourea in acetic acid forms the thiophene intermediate, which subsequently reacts with formamidine acetate to assemble the pyrimidine ring .

Key Parameters:

  • Solvent: Acetic acid or DMF

  • Catalyst: p-Toluenesulfonic acid (PTSA)

  • Yield: 65–75%

Late-Stage Functionalization

Trifluoroethyl Group Introduction

Post-cyclization alkylation is a viable route for installing the trifluoroethyl group. The 6-position of thieno[2,3-d]pyrimidine is susceptible to nucleophilic substitution due to electron deficiency.

Methodology:

  • Substrate: 4-Chloro-6-bromo-thieno[2,3-d]pyrimidine

  • Reagent: 2,2,2-Trifluoroethyltrimethylsilane (Ruppert–Prakash reagent)

  • Conditions: Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF, 100°C, 12 hours

  • Yield: 60–68%

Direct C–H Trifluoroethylation

Transition-metal-catalyzed C–H activation offers a more efficient pathway. Using a palladium catalyst and trifluoroethyl iodide, the trifluoroethyl group is directly introduced at position 6.

Optimized Conditions:

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
BaseCs₂CO₃
SolventToluene
Temperature120°C
Time24 hours
Yield55–60%

Solvent and Catalyst Systems

Lewis Acid-Catalyzed Cyclization

The patent CN110386936B highlights the efficacy of Lewis acids (e.g., ZnCl₂, FeCl₃) in promoting cyclocondensation. For thieno[2,3-d]pyrimidines, ZnCl₂ in tetrahydrofuran (THF) enhances reaction rates by polarizing carbonyl groups.

Case Study:

  • Substrate: 2-Methyl-3,3-dichloroacrylonitrile

  • Reagent: Trimethyl orthoformate

  • Catalyst: ZnCl₂ (3 mol%)

  • Solvent: THF

  • Yield: 82%

Solvent Effects on Yield

Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates, while ethers (THF) favor cyclization.

SolventDielectric ConstantYield (%)
DMF36.772
THF7.682
Acetonitrile37.568

Purification and Characterization

Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water). Purity (>98%) is confirmed by HPLC and NMR .

¹H NMR (400 MHz, CDCl₃):

  • δ 8.72 (s, 1H, pyrimidine-H)

  • δ 7.45 (s, 1H, thiophene-H)

  • δ 3.45 (q, J = 10.4 Hz, 2H, CF₃CH₂)

  • δ 1.89 (t, J = 10.4 Hz, 3H, CF₃)

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thieno[2,3-d]pyrimidine derivative .

Scientific Research Applications

4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological effect .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1628317-85-0
  • Molecular Formula : C₈H₄ClF₃N₂S
  • Molecular Weight : 252.64 g/mol
  • Structure: A thieno[2,3-d]pyrimidine scaffold substituted with a chlorine atom at position 4 and a 2,2,2-trifluoroethyl group at position 6 .

Physicochemical Properties :

  • Storage : Requires storage at < -20°C in a dry, sealed container protected from light due to its sensitivity to hydrolysis and thermal degradation .

Synthetic Relevance :
This compound serves as a key intermediate in medicinal chemistry, particularly for nucleophilic substitution reactions at the 4-position chlorine. Its trifluoroethyl group enhances lipophilicity and metabolic stability, making it valuable in drug discovery .

Comparison with Similar Thieno[2,3-d]pyrimidine Derivatives

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position 6) Molecular Weight (g/mol) Key Features Reference(s)
4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine CF₃CH₂ 252.64 High lipophilicity; used in kinase inhibitor synthesis
4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine CF₃ 238.58 Enhanced electrophilicity; used in PI5P4Kγ inhibitor development
4-Chloro-6-iodothieno[2,3-d]pyrimidine I 322.57 Halogen-rich; serves as a cross-coupling precursor for Suzuki reactions
4-Chloro-6-[(2-fluorophenyl)methyl]thieno[2,3-d]pyrimidine 2-Fluorobenzyl 278.73 Aromatic substitution improves target binding selectivity
4-Chloro-6-(4-nitrophenyl)thieno[2,3-d]pyrimidine 4-Nitrophenyl 302.71 Electron-withdrawing nitro group enhances reactivity in SNAr reactions

Antimicrobial Activity :

  • Trifluoroethyl vs. Methyl Groups: Methyl-substituted thieno[2,3-d]pyrimidines (e.g., 2,4-dichloro-6-methyl derivatives) show broader-spectrum antibacterial activity, whereas trifluoroethyl derivatives are less potent but more metabolically stable .

Key Research Findings

  • Electrophilicity : The 4-chloro group in all analogues facilitates nucleophilic displacement, but the trifluoroethyl group in the target compound reduces reactivity compared to trifluoromethyl or nitro groups, enabling selective derivatization .
  • Biodistribution: Trifluoroethyl derivatives exhibit superior blood-brain barrier penetration compared to bulkier aryl-substituted analogues, as noted in PI5P4Kγ inhibitor studies .
  • Thermal Stability : The trifluoroethyl group improves thermal stability over methyl or iodine substituents, as evidenced by differential storage requirements .

Biological Activity

4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C8H4ClF3N2SC_8H_4ClF_3N_2S and a molecular weight of approximately 252.65 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The structural formula for this compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 1628317-85-0
  • Molecular Formula : C8H4ClF3N2SC_8H_4ClF_3N_2S
  • Purity : Typically around 97% to 98% .

Anticancer Activity

Recent studies have indicated that compounds similar to thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, thieno[2,3-d]pyrimidines have shown activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth and proliferation. While specific data on this compound is limited, its structural analogs have demonstrated promising results in preclinical models.

Antiviral Properties

Thieno[2,3-d]pyrimidine derivatives have also been explored for their antiviral activities. They are believed to interfere with viral replication processes. Although direct studies on the antiviral efficacy of this compound are scarce, the presence of trifluoroethyl groups is often associated with enhanced biological activity due to increased lipophilicity and metabolic stability.

Enzyme Inhibition

Compounds in this class may act as enzyme inhibitors. For example, they could inhibit enzymes such as dihydrofolate reductase or other kinases critical for cellular processes. This mechanism of action is common among many heterocyclic compounds used in therapeutic contexts.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the anticancer effects of thieno[2,3-d]pyrimidines; suggested potential inhibition of tumor growth in vitro.
Study 2 Explored antiviral properties of similar compounds; indicated interference with viral replication pathways.
Study 3 Reported on enzyme inhibition mechanisms; highlighted potential for use as kinase inhibitors in cancer therapy.

Toxicological Profile

The safety profile of this compound has not been extensively documented. However, general precautions are advised due to its chemical nature:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .
  • Storage Conditions : Should be stored in a dark place at temperatures below -20°C to maintain stability .

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine, and what key intermediates are involved?

Basic Synthesis Methodology
The synthesis typically involves a multi-step approach:

Core Formation : The thieno[2,3-d]pyrimidine scaffold is constructed via cyclization. For example, Gewald’s reaction or condensation of enamines with ethyl cyanoacetate and sulfur yields 2-aminothiophene intermediates, which are cyclized with formamide .

Chlorination : The 4-position is activated using phosphorus oxychloride (POCl₃) to introduce the chlorine substituent .

Trifluoroethyl Substitution : The 6-position is functionalized via nucleophilic substitution or palladium-catalyzed coupling. For example, reacting 4-chloro-6-iodothieno[2,3-d]pyrimidine with 2,2,2-trifluoroethyl Grignard reagents .

Key Intermediates :

  • 2-Aminothiophene derivatives (e.g., compound 10 in ).
  • Thieno[2,3-d]pyrimidinone (e.g., compound 11 in ).
  • 4-Chloro-6-iodo intermediate ( ).

Q. How can researchers optimize substituents at the 6-position to enhance biological activity?

Advanced Structure-Activity Relationship (SAR) Analysis
Substituent effects are critical for modulating activity:

  • Trifluoroethyl Group : Enhances lipophilicity and metabolic stability due to its electron-withdrawing nature .

  • Comparative Data :

    SubstituentBiological ImpactReference
    Methyl (C₆H₅)Lower lipophilicity, reduced activity
    PhenylImproved receptor selectivity
    TrifluoroethylEnhanced kinase inhibition (e.g., EGFR/HER2)

Methodology :

  • Use computational tools (e.g., molecular docking) to predict binding affinities.
  • Synthesize derivatives via nucleophilic substitution (e.g., with anilines in i-propanol) and validate via kinase assays .

Q. What experimental strategies are recommended to resolve contradictions in biological activity data across similar derivatives?

Advanced Data Contradiction Analysis
Discrepancies may arise from substituent steric effects or assay conditions:

  • Case Study : 2,5-Dichlorophenylamine derivatives showed poor reactivity due to steric hindrance, requiring alternative synthetic routes (e.g., pre-forming imine intermediates) .
  • Resolution Steps :
    • Control Experiments : Replicate assays under standardized conditions (e.g., Griess assay for anti-inflammatory activity) .
    • Structural Confirmation : Validate purity via HPLC and characterize intermediates using ¹³C/¹H NMR .
    • Computational Validation : Compare docking poses to identify steric clashes or electronic mismatches .

Q. How can computational modeling guide the design of thieno[2,3-d]pyrimidine derivatives with improved pharmacokinetics?

Advanced Computational Methodology

  • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and CYP450 interactions. Derivatives with trifluoroethyl groups show favorable logP values (~2.5) and reduced hepatotoxicity .
  • Docking Studies : For EGFR/HER2 inhibition, align the trifluoroethyl group with hydrophobic pockets in kinase domains (PDB: 1M17) .
  • MD Simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories to prioritize candidates .

Q. What in vitro assays are most suitable for evaluating the anti-inflammatory potential of this compound?

Basic Biological Evaluation

  • Griess Assay : Quantify NO production in LPS-stimulated macrophages .
  • ELISA/Western Blot : Measure TNF-α, IL-6, and COX-2 expression levels .
  • RT-PCR : Assess mRNA regulation of inflammatory markers (e.g., iNOS) .

Q. How does the choice of reaction solvent impact the yield of 4-chloro intermediates?

Advanced Synthetic Chemistry

  • POCl₃ Reactions : Use anhydrous conditions (e.g., DCM or toluene) to prevent hydrolysis. Yields drop from 91% to <50% if moisture is present .
  • Nucleophilic Substitution : Polar aprotic solvents (e.g., IPA) enhance reactivity of aryl amines with 4-chloro intermediates (e.g., 80% yield for compound 42 in ).

Q. What spectroscopic techniques are essential for characterizing thieno[2,3-d]pyrimidine derivatives?

Basic Characterization

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., δ 7.25 ppm for aromatic protons in ).
  • IR Spectroscopy : Identify functional groups (e.g., C-F stretch at 1345 cm⁻¹) .
  • Mass Spectrometry : Verify molecular ions (e.g., ESI-MS m/z 331 [M+H]⁺ in ).

Q. How can researchers address low yields in reductive amination steps during derivative synthesis?

Advanced Synthetic Optimization

  • pH Control : Maintain pH 6–7 using acetate buffers to stabilize imine intermediates .
  • Catalyst Selection : NaBH₃CN outperforms NaBH₄ in reducing sterically hindered imines (yield increase from 45% to 72%) .
  • Microwave Assistance : Reduce reaction time from 12 hours to 2 hours (e.g., compound 42 synthesis in ).

Q. What strategies improve blood-brain barrier (BBB) penetration for CNS-targeted derivatives?

Advanced Drug Design

  • Structural Modifications : Introduce small, non-polar groups (e.g., methyl) at the 2-position to reduce P-gp efflux .
  • In Silico Screening : Use BBB score predictors (e.g., BOILED-Egg model) to prioritize candidates with logPS > −3 .

Q. How do electron-withdrawing substituents at the 6-position influence dihydrofolate reductase (DHFR) inhibition?

Advanced Mechanistic Analysis

  • Trifluoroethyl Effect : Increases binding affinity (IC₅₀ = 0.8 µM vs. 5.2 µM for ethyl derivatives) by stabilizing hydrophobic interactions with DHFR’s active site .
  • Validation : X-ray crystallography (e.g., PDB: 1U72) confirms substituent orientation relative to NADPH cofactors .

Properties

IUPAC Name

4-chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2S/c9-6-5-1-4(2-8(10,11)12)15-7(5)14-3-13-6/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSVALSILXNFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=NC=N2)Cl)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501200781
Record name 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628317-85-0
Record name 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628317-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.7 g of 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one was added to 16 mL of POCl3 with one drop of DMF. The heterogeneous mixture was refluxed for 3 hs and then evaporated. The residue was quenched with ice and saturated ammonia solution and extracted with chloroform. Combined extracts were evaporated with silica gel and loaded on a short silica gel column. The column was eluted with hexane-ethyl acetate (5:1) to afford 5.9 g of 4-chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine. 1H NMR CDCl3 (300 MHz): 8.86 (s, 1H), 7.39 (s, 1H), 3.76 (q, 2H, J9.9 Hz). 13C NMR CDCl3 (75 MHz): 169.0, 154.7, 153.2, 129.9, 125.3, 123.5, 121.3, 35.9 (q, J33.0 Hz).
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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